molecular formula C13H24N2O3 B1413004 tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate CAS No. 1822511-77-2

tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B1413004
CAS No.: 1822511-77-2
M. Wt: 256.34 g/mol
InChI Key: RBVRAVQFMPWVAY-UHFFFAOYSA-N
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Description

tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structural features may allow it to act as a ligand in binding studies.

Medicine: In medicinal chemistry, this compound may serve as a lead compound for the development of new pharmaceuticals. Its unique structure could provide a basis for designing drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 4-(pyrrolidin-3-yl)piperidine-1-carboxylate

Uniqueness: tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and tert-butyl ester functional groups. This combination of features makes it particularly interesting for various applications in research and industry .

Properties

IUPAC Name

tert-butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-5-13(9-15)8-10(14)4-7-17-13/h10H,4-9,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVRAVQFMPWVAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(CCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 2
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 3
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 4
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 5
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 9-amino-6-oxa-2-azaspiro[4.5]decane-2-carboxylate

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